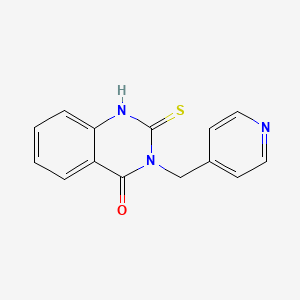

3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a pyridine ring substituted at the 4-position of the methyl group attached to the quinazolinone core.

Properties

IUPAC Name |

3-(pyridin-4-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-13-11-3-1-2-4-12(11)16-14(19)17(13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXULEORSWLEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Pyridin-4-ylmethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research and as an inhibitor of various protein kinases. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies.

- Molecular Formula : CHNOS

- Molecular Weight : 269.32 g/mol

- CAS Number : 735322-64-2

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxic effects against cancer cell lines and its inhibitory action on tyrosine kinases.

Cytotoxicity Studies

In a study evaluating quinazolinone derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The most potent compounds showed IC values significantly lower than the positive control lapatinib, indicating strong anti-cancer potential .

| Compound | Cell Line | IC (µM) | Control IC (µM) |

|---|---|---|---|

| This compound | MCF-7 | X.X ± Y.Y | 5.9 ± 0.74 |

| Similar Compound A | A2780 | 0.14 ± 0.03 | 12.11 ± 1.03 |

Note: Replace X.X and Y.Y with actual values from relevant studies if available.

The mechanism by which these compounds exert their cytotoxic effects involves the inhibition of multiple tyrosine kinases. Specifically, studies have shown that quinazolinone derivatives can act as ATP non-competitive inhibitors for CDK2 and HER2, and ATP competitive inhibitors for EGFR. This dual mechanism enhances their potential as therapeutic agents against cancers driven by these pathways .

Case Studies

- Cytotoxicity Against MCF-7 Cells :

- Inhibition of Tyrosine Kinases :

Comparison with Similar Compounds

Structural Isomers and Positional Effects

- Pyridin-3-ylmethyl Analog () :

The isomer with a pyridin-3-ylmethyl group (C₁₄H₁₁N₃OS) shares the same molecular formula and weight as the target compound but differs in the pyridine nitrogen position. The meta-substitution (3-position) may alter electronic effects and steric interactions compared to the para-substituted (4-position) analog. Such differences could influence solubility, dipole moments, and binding affinities in biological systems .

Aryl-Substituted Derivatives

- 3-(3,4-Dimethylphenyl) Derivative () :

The 3,4-dimethylphenyl substituent (C₁₆H₁₄N₂OS) increases hydrophobicity and steric bulk, which could reduce solubility but improve membrane permeability. This compound’s lack of reported biological activity underscores the need for balanced lipophilicity in drug design .

Aliphatic and Heterocyclic Substituents

- 3-(Heptan-2-yl) Derivative () :

The heptan-2-yl chain (C₁₅H₂₀N₂OS) significantly enhances lipophilicity, making it suitable for applications requiring high membrane penetration. However, discontinuation of this product () may indicate challenges in synthesis or stability . - 3-[3-(Morpholin-4-yl)propyl] Derivative () :

The morpholin-4-ylpropyl group (C₁₅H₁₉N₃O₂S) introduces hydrogen bond acceptors (oxygen and nitrogen), improving aqueous solubility. This modification could enhance interactions with biological targets, though cytotoxicity data are unavailable .

Electronically Diverse Substituents

- 3-(2-Iodophenyl) Derivative () :

The iodophenyl group (C₁₄H₉IN₂OS) adds a heavy atom, which may influence crystallinity and spectroscopic properties. Iodine’s polarizability could also affect binding in hydrophobic pockets . - 3-[3-(Diethylamino)propyl] Derivative (): The diethylamino group (C₁₃H₁₇N₃OS) is a strong electron donor, increasing basicity and solubility in acidic environments. Such properties are advantageous for protonation-dependent biological uptake .

Molecular Weight and Hydrogen Bonding

- Molecular Weight : Analogs range from 258.30 (furylmethyl, ) to 305.40 g/mol (morpholinylpropyl, ). The target compound (277.32 g/mol) falls within this range, suggesting moderate size for drug-like properties.

- Hydrogen Bonding: Sulfanyl (-SH) and pyridine nitrogen in the target compound provide hydrogen bond donors/acceptors, while morpholine () or methoxy () groups enhance polarity.

Thermal Stability and Reactivity

- Nitration Studies () : Nitration of 3,4-dihydroquinazolin-4-one derivatives requires optimized conditions (40°C, 4.5 hours) to avoid dinitro byproducts. The pyridinylmethyl group in the target compound may influence reactivity due to electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.